molecular formula C13H18N2O4 B2418870 3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)-2-butanone oxime CAS No. 478048-76-9

3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)-2-butanone oxime

Cat. No.: B2418870
CAS No.: 478048-76-9
M. Wt: 266.297
InChI Key: GSIBZFFIFIPFKH-WYMLVPIESA-N
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Description

3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)-2-butanone oxime is an organic compound with a complex structure that includes a butanone oxime core substituted with dimethyl and nitrophenoxy groups

Properties

IUPAC Name

(NZ)-N-[3,3-dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-9-5-6-11(10(7-9)15(17)18)19-8-12(14-16)13(2,3)4/h5-7,16H,8H2,1-4H3/b14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIBZFFIFIPFKH-WYMLVPIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=NO)C(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC/C(=N\O)/C(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)-2-butanone oxime typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 4-methylphenol to produce 4-methyl-2-nitrophenol. This intermediate is then reacted with 3,3-dimethyl-2-butanone under specific conditions to form the desired oxime. The reaction conditions often include the use of acidic or basic catalysts, controlled temperatures, and specific solvents to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)-2-butanone oxime may involve large-scale nitration and subsequent reactions in continuous flow reactors. This approach allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)-2-butanone oxime can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Products may include nitroso derivatives or carboxylic acids.

    Reduction: Amino derivatives are commonly formed.

    Substitution: Various substituted phenoxy derivatives can be obtained.

Scientific Research Applications

3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)-2-butanone oxime has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)-2-butanone oxime exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(4-methylphenoxy)-2-butanone oxime: Lacks the nitro group, resulting in different reactivity and applications.

    3,3-Dimethyl-1-(4-nitrophenoxy)-2-butanone oxime: Similar structure but without the methyl group on the phenoxy ring.

Uniqueness

3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)-2-butanone oxime is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Biological Activity

3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)-2-butanone oxime, with the CAS number 478048-76-9 and molecular formula C13H18N2O4, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes both nitro and methyl groups. This structural composition enhances its chemical reactivity and biological properties. The following table summarizes key chemical properties:

PropertyValue
Molecular Weight266.29 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Functional GroupsNitro, Methyl, Oxime

Biological Activity

Research indicates that oxime derivatives exhibit various biological activities, including anticancer and anti-inflammatory effects. The introduction of the oxime group has been shown to enhance the biological activity of several compounds by increasing their interaction with biological targets.

Anticancer Activity

Studies have demonstrated that oximes can act as effective kinase inhibitors. For instance, they inhibit critical kinases involved in cancer progression such as:

  • Phosphatidylinositol 3-kinase (PI3K)
  • Cyclin-dependent kinases (CDK)
  • Glycogen synthase kinase 3 (GSK-3)

These kinases play pivotal roles in cell proliferation and survival, making them attractive targets for cancer therapy. The compound's ability to inhibit these kinases suggests potential applications in cancer treatment.

Anti-inflammatory Effects

Oxime compounds have also been linked to anti-inflammatory actions. Research indicates that they can inhibit enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory pathways. This inhibition may lead to reduced inflammation and alleviation of related diseases.

The mechanism by which 3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)-2-butanone oxime exerts its effects is primarily through enzyme inhibition:

  • Binding to Active Sites : The oxime group allows for strong binding interactions with enzyme active sites.
  • Inhibition of Kinases : By inhibiting kinases like PI3K and CDK, the compound can disrupt signaling pathways that promote cancer cell growth.
  • Nitric Oxide Generation : Some oximes can generate nitric oxide, which has various signaling roles in biological systems.

Case Studies

Several studies have explored the biological effects of oxime compounds similar to 3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)-2-butanone oxime:

  • Study on Anticancer Activity :
    • Objective : Evaluate the efficacy of oxime derivatives on human cancer cell lines.
    • Findings : Compounds showed IC50 values in the nanomolar range against various cancer types, indicating potent anticancer activity.
  • Study on Anti-inflammatory Properties :
    • Objective : Assess the anti-inflammatory effects of oxime derivatives in animal models.
    • Findings : Significant reduction in markers of inflammation was observed after treatment with oxime compounds.

Q & A

Q. What synthetic methodologies are reported for synthesizing 3,3-Dimethyl-1-(4-methyl-2-nitrophenoxy)-2-butanone oxime and its structural analogs?

  • Methodological Answer : Synthesis typically involves sequential functionalization:
  • Step 1 : Nitrophenoxy group introduction via nucleophilic aromatic substitution (e.g., reacting 4-methyl-2-nitrophenol with a halogenated ketone precursor under basic conditions).
  • Step 2 : Oxime formation by reacting the ketone intermediate with hydroxylamine hydrochloride in ethanol/water under reflux (60–80°C).
  • Optimization : Adjust reaction time (12–24 hours) and stoichiometric ratios (1:1.2 ketone:hydroxylamine) to improve yield (60–75%) and purity (>90%).
  • Reference : Analogous protocols for triazole-containing oximes (e.g., Triadimefon synthesis) highlight the importance of pH control and inert atmospheres to prevent by-products .

Q. Which analytical techniques are suitable for confirming the structural integrity of this oxime?

  • Methodological Answer : Use a combination of:
  • GC-MS : To confirm molecular weight and fragmentation patterns (e.g., base peak at m/z 209 for nitrophenoxy fragments) .
  • NMR : 1^1H NMR to identify oxime proton (δ 9.5–10.5 ppm) and nitrophenoxy aromatic protons (δ 7.5–8.5 ppm). 13^{13}C NMR resolves carbonyl (C=O, δ 190–210 ppm) and oxime (C=N, δ 150–160 ppm) groups.
  • FT-IR : Peaks at 1630–1650 cm1^{-1} (C=N) and 1520–1550 cm1^{-1} (NO2_2 stretching). Cross-reference with NIST spectral libraries for oximes .

Q. What are the known physical properties (e.g., melting point, solubility) of this oxime based on structural analogs?

  • Methodological Answer :
  • Melting Point : Analogous methylthio-substituted oximes exhibit melting points of 135–137.5°C .
  • Solubility : Estimated via log P (partition coefficient): Hydrophobic nitrophenoxy groups suggest low water solubility (<1 mg/L). Use polar aprotic solvents (e.g., DMSO) for dissolution .

Advanced Research Questions

Q. How can computational modeling predict the environmental mobility and degradation pathways of this compound?

  • Methodological Answer :
  • QSAR Models : Estimate soil adsorption coefficient (Koc_{oc}) using molecular connectivity indices. For similar oximes, Koc_{oc} ≈ 116 predicts high soil mobility .
  • DFT Calculations : Simulate hydrolysis pathways under acidic/basic conditions. Nitro groups may stabilize intermediates, delaying degradation .

Q. What strategies resolve contradictions in reported bioactivity data of structurally similar oximes across experimental models?

  • Methodological Answer :
  • In vitro vs. In vivo Discrepancies : Standardize assay conditions (e.g., pH 7.4, 37°C) to minimize variability. For example, acute oral toxicity (Category 4, LD50_{50} > 300 mg/kg) in rodents may conflict with cell-based cytotoxicity (IC50_{50} < 50 µM) due to metabolic differences .
  • Dose-Response Curves : Use Hill slope analysis to compare efficacy thresholds across models.

Q. How can reaction mechanisms for nitro-group reduction in nitrophenoxy oximes be elucidated?

  • Methodological Answer :
  • Electrochemical Studies : Cyclic voltammetry identifies reduction potentials (e.g., nitro → amine at −0.8 V vs. Ag/AgCl).
  • Isotopic Labeling : Track 15^{15}N-labeled nitro groups via LC-MS to confirm intermediates .

Q. What experimental designs address stability challenges during long-term storage of this oxime?

  • Methodological Answer :
  • Storage Conditions : Store at −20°C in amber vials under nitrogen to prevent photodegradation and oxidation.
  • Stability Testing : Monitor purity via HPLC every 3 months; degradation products (e.g., nitroso derivatives) indicate oxidative instability .

Contradiction Analysis and Methodological Gaps

  • Example : Conflicting reports on respiratory irritation (H335) may arise from varying impurity profiles in synthesized batches. Implement GC-MS purity checks (>95%) and compare toxicity across purified vs. crude samples .

Regulatory and Environmental Considerations

  • Risk Management : Recent proposals to restrict oximes in consumer products (e.g., paints) due to inhalation risks highlight the need for greener alternatives .

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